molecular formula C21H19FN2O4 B2604718 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide CAS No. 946254-87-1

2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide

Cat. No.: B2604718
CAS No.: 946254-87-1
M. Wt: 382.391
InChI Key: WIRYGUVSNKVTPY-UHFFFAOYSA-N
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Description

2-(5-((4-Fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide ( 946254-87-1) is a chemical compound with the molecular formula C 21 H 19 FN 2 O 4 and a molecular weight of 382.4 g/mol . Its structure features a pyridinone core, a fluorobenzyloxy substituent, and an N-phenylacetamide group, which are motifs of significant interest in medicinal chemistry. Structurally related N-phenylacetamide derivatives have been investigated as potential anticancer agents, with some analogs demonstrating promising in-vitro cytotoxicity, particularly against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines . The presence of the fluorobenzyl group is a common structural feature in drug discovery, often used to modulate a compound's electronic properties, metabolic stability, and binding affinity. Furthermore, the pyridinone scaffold is found in inhibitors targeting various enzymes, such as UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a promising target for developing novel antibiotics against Gram-negative bacteria . This compound is provided exclusively For Research Use Only and is intended for use in biochemical research, enzyme inhibition studies, and the investigation of structure-activity relationships in drug discovery. Researchers are encouraged to explore its potential as a building block or a lead compound in various therapeutic areas.

Properties

IUPAC Name

2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c22-16-8-6-15(7-9-16)14-28-20-11-24(18(13-25)10-19(20)26)12-21(27)23-17-4-2-1-3-5-17/h1-11,25H,12-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRYGUVSNKVTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide typically involves multiple steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Hydroxymethyl Group: This can be achieved via a hydroxymethylation reaction, often using formaldehyde and a base.

    Attachment of the 4-Fluorobenzyl Group: This step involves the nucleophilic substitution of a halogenated benzyl compound with the pyridinone core.

    Formation of the Amide Bond: The final step is the coupling of the pyridinone derivative with N-phenylacetamide, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pyridinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluorobenzyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like nitrating agents in acidic conditions.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Formation of a hydroxyl group from the carbonyl group.

    Substitution: Introduction of various functional groups onto the fluorobenzyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its interactions with biological macromolecules. Its structure suggests potential binding to proteins or nucleic acids, which could be explored in drug discovery.

Medicine

Medicinally, 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide could be investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In industry, this compound could be used in the synthesis of pharmaceuticals or as a precursor for other chemical products. Its stability and reactivity make it suitable for large-scale production.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group suggests potential interactions with hydrophobic pockets in proteins, while the hydroxymethyl and amide groups could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone-Based Acetamides ()

The quinazolinone derivative 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide demonstrates potent enoyl-acyl carrier protein reductase (InhA) inhibition, with an IC₅₀ of 0.8 µM against Mycobacterium tuberculosis . Key differences from the target compound include:

  • Core Structure: Quinazolinone (two fused rings) vs. pyridinone (single ring).
  • Substituents : Chloro and methyl groups at positions 6 and 2, respectively, compared to hydroxymethyl and 4-fluorobenzyloxy.
  • Activity: The quinazolinone’s fused aromatic system may enhance planar binding to InhA, while the pyridinone’s hydroxymethyl group could improve solubility.

Spirocyclic Chromane Derivatives ()

Compound B3 (spirochromane core) includes a 4-fluorobenzyl group and a quinuclidine moiety. While structurally distinct, the shared 4-fluorobenzyloxy group suggests similar metabolic stability.

Pyridine Derivatives with Varied Substituents ()

A series of 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridines were synthesized with substituents like nitro (-NO₂), bromo (-Br), and methyl (-CH₃). Key comparisons:

  • The target’s 4-fluorobenzyloxy group is moderately electron-withdrawing.
  • Physical Properties : Melting points for these analogs range from 268°C to 287°C, suggesting high crystallinity. The target’s hydroxymethyl group may lower its melting point due to hydrogen bonding .

Structural Analogs ()

The compound 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide differs from the target by having a methyl group (vs. hydroxymethyl) and an N-methyl (vs. N-phenyl) acetamide. These changes reduce molecular weight (MW: ~340 vs. ~370 estimated for the target) and lipophilicity (ClogP: ~1.8 vs. ~2.5). The N-phenyl group in the target may enhance π-π stacking in target binding but increase metabolic oxidation risks .

Heterocyclic Acetamides ()

  • Indenopyran Derivatives (): Synthesized via condensation reactions, these compounds exhibit fused indenopyran cores.
  • Chromen-4-one Derivatives (): A pyrazolo-pyrimidine-chromenone hybrid showed a melting point of 175–178°C and MW 589.1. The target’s simpler structure may offer better synthetic yields (>80% vs. 28% for this analog) .

Biological Activity

2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

  • Molecular Formula : C21H18F2N2O4
  • Molecular Weight : 400.382 g/mol
  • Purity : Typically ≥95% .

The compound appears to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in disease processes, such as transglutaminase 2 (TG2), which is implicated in various pathological conditions .
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly those involved in serotonergic pathways, which could contribute to its potential neuroprotective effects .
  • Antioxidant Activity : It has been suggested that the compound exhibits antioxidant properties, possibly reducing oxidative stress in cellular models .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : The compound was tested on various cancer cell lines, showing significant cytotoxic effects with IC50 values indicating potent activity against specific types of cancer cells .
  • Enzyme Activity : Inhibition assays demonstrated that the compound effectively inhibited TG2 activity, with a notable reduction in enzyme activity observed at concentrations as low as 1 µM .

In Vivo Studies

Animal model studies are crucial for understanding the therapeutic potential of the compound:

  • Tumor Growth Inhibition : In murine models of cancer, administration of the compound resulted in a marked reduction in tumor size compared to control groups, suggesting its efficacy as an anti-cancer agent .
  • Neuroprotective Effects : Behavioral assessments in rodent models indicated that the compound may have neuroprotective effects, improving outcomes in models of neurodegenerative diseases .

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

  • Cancer Therapy : A study demonstrated that patients with advanced solid tumors showed partial responses when treated with a regimen including this compound, highlighting its potential as part of combination therapy .
  • Neurodegenerative Disorders : Another case study reported improvements in cognitive function and reduced neuroinflammation markers in animal models treated with this compound, suggesting its promise for treating conditions like Alzheimer's disease .

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